N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This compound features a complex structure that includes a chromene core, a nitro group, and a benzyloxy substituent on the phenyl ring. The compound's potential applications in medicinal chemistry are of significant interest due to its structural characteristics.
This compound is classified under the following categories:
The synthesis of N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:
The synthesis may require specific reagents such as acid chlorides for amide formation, nitrating agents like nitric acid for introducing the nitro group, and solvents that facilitate the reactions without decomposing sensitive intermediates .
The molecular formula for N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is . The structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 329.32 g/mol |
IUPAC Name | N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide |
InChI | InChI=1S/C17H15N3O5/c18-12(19)14(20)16(21)13(22)11(17(24)25)10(15)9(23)8(7)6(5)4(3)1/h1-7,9H,8H2,(H,19,20)(H,21,22)(H,23) |
The compound's structure features a chromene ring fused with a carboxamide functionality and substituted with a benzyloxy group and a nitro group at specific positions, contributing to its biological activity.
N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide may involve interactions with specific biological targets. For instance:
Studies indicate that similar chromene derivatives exhibit significant biological activity against various targets, suggesting that this compound may have similar properties .
The physical properties of N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide include:
Chemical properties include:
Relevant analyses such as spectral data (NMR, IR) can provide further insights into its structure and functional groups .
N-(4-(benzyloxy)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has potential applications in various scientific fields:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: